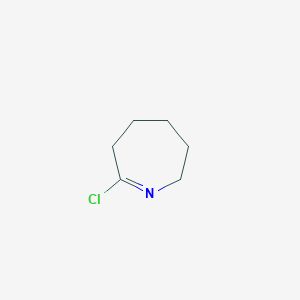![molecular formula C13H19BrN2O B8671287 1-[3-(4-Bromophenoxy)propyl]piperazine](/img/structure/B8671287.png)
1-[3-(4-Bromophenoxy)propyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-Bromophenoxy)propyl]piperazine is an organic compound with the molecular formula C13H18BrN2O. It is a derivative of piperazine, a chemical structure that contains a six-membered ring with two nitrogen atoms at opposite positions.
Méthodes De Préparation
The synthesis of 1-[3-(4-Bromophenoxy)propyl]piperazine typically involves the reaction of 4-bromophenol with 1,3-dibromopropane to form 3-(4-bromophenoxy)propyl bromide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[3-(4-Bromophenoxy)propyl]piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[3-(4-Bromophenoxy)propyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 1-[3-(4-Bromophenoxy)propyl]piperazine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with neurotransmitter receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in affecting neurotransmission and cellular signaling .
Comparaison Avec Des Composés Similaires
1-[3-(4-Bromophenoxy)propyl]piperazine can be compared with other similar compounds, such as:
1-(3-(4-Fluorophenoxy)propyl)piperazine: Similar structure but with a fluorine atom instead of bromine, leading to different chemical and biological properties.
1-(3-(4-Chlorophenoxy)propyl)piperazine:
1-(3-(4-Methylphenoxy)propyl)piperazine: The presence of a methyl group instead of a halogen atom results in different chemical behavior and uses.
Propriétés
Formule moléculaire |
C13H19BrN2O |
|---|---|
Poids moléculaire |
299.21 g/mol |
Nom IUPAC |
1-[3-(4-bromophenoxy)propyl]piperazine |
InChI |
InChI=1S/C13H19BrN2O/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16/h2-5,15H,1,6-11H2 |
Clé InChI |
RHBYOMZYWBLCFZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCCOC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-[chloro(4-methylphenyl)methylidene]butanal](/img/structure/B8671225.png)



![5-Chloro-3,4-dihydro-2H-pyrano[2,3-d]pyridazine](/img/structure/B8671260.png)



![[6-(Benzyloxy)naphthalen-2-yl]methanol](/img/structure/B8671289.png)



![1-[(tert-Butoxy)carbonyl]-4-cyclopentylpiperidine-4-carboxylic acid](/img/structure/B8671320.png)
